![molecular formula C15H17NO2 B2610489 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone CAS No. 928708-02-5](/img/structure/B2610489.png)
1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone
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Overview
Description
This compound is a novel inhibitor of GATA family proteins, targeting the DNA-binding activity of GATA3 and other members of the GATA family . It significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines .
Synthesis Analysis
The synthesis of this compound involves a reaction between 2,5-dimethylpyrrole and phenylacetone to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenylacetone . This intermediate is then reacted with boron trimethyl under reducing conditions to yield the final product .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle, and a phenyl ring attached to the pyrrole ring via an ethanone linker .Chemical Reactions Analysis
The compound has been found to undergo various chemical reactions. For instance, it has been shown to react with ethanol during recrystallization .Physical And Chemical Properties Analysis
The compound is a white to light yellow crystalline solid . It is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but has low solubility in water .Scientific Research Applications
Antibacterial Activity
The compound has been used in the synthesis of new heterocycles that have shown significant antibacterial activity . These synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes, which are key targets in many bacteria .
Antitubercular Activity
Some of the synthesized compounds from this compound have shown strong antitubercular properties . This suggests that it could be used in the development of new drugs for the treatment of tuberculosis.
Inhibition of Enoyl ACP Reductase
The compound has been used in the synthesis of new heterocycles that have shown significant inhibition of the enzyme enoyl ACP reductase . This enzyme is a key target in the treatment of many bacterial infections.
Inhibition of DHFR Enzymes
The compound has been used in the synthesis of new heterocycles that have shown significant inhibition of DHFR enzymes . DHFR enzymes are key targets in the treatment of many diseases, including cancer and bacterial infections.
Antifungal Activity
The compound has been used in the synthesis of 1,2,3-triazoles that have shown antifungal activity against two strains of fungus, namely Candida albicans and Rhizopus oryzae .
Molecular Docking Studies
The compound has been used in molecular docking studies to determine the potential mode of action of synthesized compounds . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[3-(2,5-dimethylpyrrol-1-yl)-4-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-5-6-11(2)16(10)14-9-13(12(3)17)7-8-15(14)18-4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMFGQSKWMTTJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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